molecular formula C13H9N B8050694 2-(4-Ethynylphenyl)pyridine

2-(4-Ethynylphenyl)pyridine

Cat. No.: B8050694
M. Wt: 179.22 g/mol
InChI Key: ZBCIJCCTSYYNKM-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)pyridine is an aromatic heterocyclic compound featuring a pyridine ring linked to a phenyl group bearing an ethynyl substituent at the para position. Its molecular formula is C₁₃H₉N, with a molecular weight of 179.22 g/mol (CID: 86084841) . The structure is characterized by a rigid, linear geometry due to the ethynyl group (–C≡C–), which enhances conjugation between the pyridine and phenyl moieties. This conjugation contributes to unique electronic properties, making it valuable in materials science, particularly in coordination polymers and optoelectronic applications .

Key spectral data include:

  • SMILES: C#CC1=CC=C(C=C1)C2=CC=CC=N2
  • InChIKey: ZBCIJCCTSYYNKM-UHFFFAOYSA-N . The ethynyl group enables reactivity in cross-coupling reactions, such as Sonogashira coupling, facilitating its use in synthesizing extended π-conjugated systems .

Properties

IUPAC Name

2-(4-ethynylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h1,3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCIJCCTSYYNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)pyridine typically involves coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of 4-bromopyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethynylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids are commonly used for oxidation reactions.

    Substitution: Typical electrophiles and catalysts used in substitution reactions include halogens and Lewis acids.

Major Products:

    Oxidation: Pyridine N-oxides.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Mechanism of Action

The exact mechanism of action of 2-(4-Ethynylphenyl)pyridine in various applications depends on its interaction with specific molecular targets. For instance, in chemical sensors, the compound interacts with metal ions through coordination bonds, leading to changes in its electronic properties and fluorescence. Further research is needed to fully elucidate the mechanisms involved in its biological activities.

Comparison with Similar Compounds

4-[(4-Ethynylphenyl)ethynyl]pyridine

  • Molecular Formula : C₁₅H₉N
  • Molecular Weight : 203.24 g/mol .
    This compound differs by an additional ethynyl group, creating a longer conjugated backbone. The extended structure increases planarity and electron delocalization, enhancing conductivity in organic semiconductors compared to 2-(4-Ethynylphenyl)pyridine .

4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine

  • Molecular Formula : C₂₃H₁₅N₃
  • Molecular Weight : 333.39 g/mol .
    The terpyridine moiety introduces multiple nitrogen coordination sites, enabling metal complexation for catalytic or luminescent materials. In contrast, this compound lacks such chelating ability, limiting its utility in coordination chemistry .

Substituent Effects on Physicochemical Properties

Table 1: Impact of Substituents on Pyridine Derivatives

Compound Substituent(s) Melting Point (°C) IR Stretching (cm⁻¹) Key Applications
This compound –C≡C– N/A 3025 (aromatic C–H), 2178 (–C≡C–) Organic electronics
Q1 () –NO₂, –CN, –Cl 272–275 3463 (N–H), 2178 (–CN), 722 (C–Cl) Antimicrobial agents
Q12 () –OCH₃, –CH₃ 288–292 1252 (C–O–C), 1385 (gem-dimethyl) Photodynamic therapy
  • Electron-Withdrawing Groups (e.g., –NO₂, –Cl): Enhance electrophilicity, improving reactivity in nucleophilic substitutions. For example, Q1 (nitro and chloro substituents) shows strong antimicrobial activity due to increased membrane permeability .
  • Electron-Donating Groups (e.g., –OCH₃, –CH₃) : Improve solubility and thermal stability. Q12’s methoxy group reduces aggregation in hydrophobic environments, beneficial for drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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